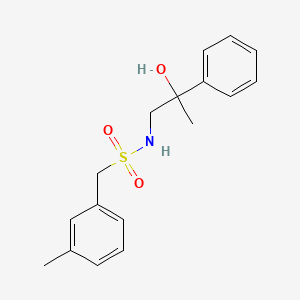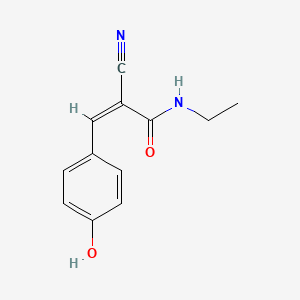![molecular formula C7H12ClN5O B2792188 3-[(5-Amino-6-chloro-1,2,4-triazin-3-yl)amino]butan-1-ol CAS No. 1865147-87-0](/img/structure/B2792188.png)
3-[(5-Amino-6-chloro-1,2,4-triazin-3-yl)amino]butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[(5-Amino-6-chloro-1,2,4-triazin-3-yl)amino]butan-1-ol” is a chemical compound with the molecular weight of 217.66 . It belongs to the class of compounds known as 1,3,5-triazines , which are well known for their applications in different fields, including the production of herbicides and polymer photostabilisers .
Synthesis Analysis
The synthesis of 1,3,5-triazines involves the preparation from cyanuric chloride of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C7H12ClN5O/c1-4(2-3-14)10-7-11-6(9)5(8)12-13-7/h4,14H,2-3H2,1H3,(H3,9,10,11,13) .Chemical Reactions Analysis
The chemical reactions involving 1,3,5-triazines typically involve the substitution of Cl by primary amines on the substrate . This is achieved in high to moderate yields by refluxing solution of 1,4-dioxane or 1,2-dichloroethane in the presence of an excess of the corresponding amine .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 217.66 . It is a powder at room temperature .Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of 3-[(5-Amino-6-chloro-1,2,4-triazin-3-yl)amino]butan-1-ol are currently unknown. This compound is a derivative of the 1,3,5-triazine class of compounds, which have been investigated for their biological activities . .
Mode of Action
It’s known that triazine derivatives can interact with biological targets through hydrogen bonding and other non-covalent interactions . The presence of the amino and hydroxyl groups in the structure could potentially enhance these interactions.
Biochemical Pathways
Some triazine derivatives have been found to exhibit antimicrobial, antimalarial, anti-cancer, and anti-viral activities , suggesting that they may interact with a variety of biochemical pathways.
Result of Action
Given the known biological activities of some triazine derivatives , it’s possible that this compound could have similar effects, such as inhibiting the growth of certain types of cells or microorganisms.
Propriétés
IUPAC Name |
3-[(5-amino-6-chloro-1,2,4-triazin-3-yl)amino]butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClN5O/c1-4(2-3-14)10-7-11-6(9)5(8)12-13-7/h4,14H,2-3H2,1H3,(H3,9,10,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOKGTPFCBSMRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)NC1=NC(=C(N=N1)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
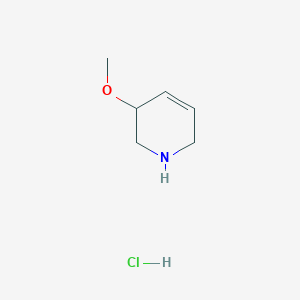
![[4-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methylbenzoate](/img/structure/B2792108.png)
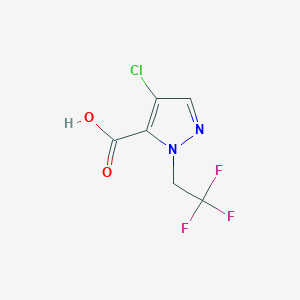
![2-{1-[4-(2-methoxyethoxy)benzoyl]azetidin-3-yl}-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B2792110.png)
![2-Amino-2-[3-(4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2792111.png)
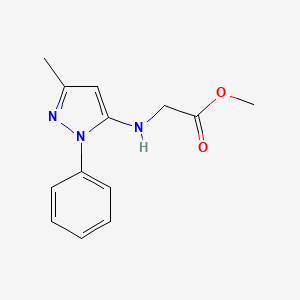
![1-(3-chloro-4-methylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2792116.png)
![[2-(4-Fluorophenyl)cyclopropyl]methanol](/img/structure/B2792118.png)
![9-(4-methoxyphenyl)-1-methyl-3-(2-oxo-2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)
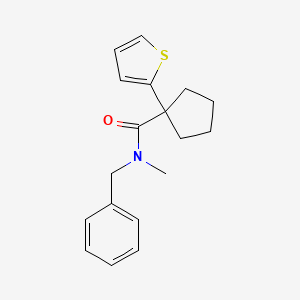
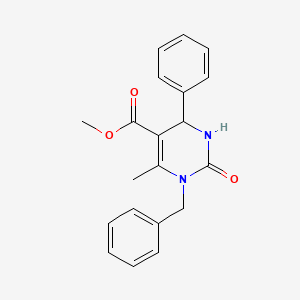
![N-cyclopentyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B2792125.png)
